molecular formula C25H21N5O3 B2565713 N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950286-92-7

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2565713
CAS No.: 950286-92-7
M. Wt: 439.475
InChI Key: NAKUQVWKVYFJEW-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 3-phenyl-2,1-benzoxazole moiety and at position 4 with a carboxamide group linked to a 2-methoxyphenylmethyl chain. The 2-methoxy group may enhance lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-23(25(31)26-15-18-10-6-7-11-22(18)32-2)27-29-30(16)19-12-13-21-20(14-19)24(33-28-21)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKUQVWKVYFJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole moiety, which is synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The triazole ring is then formed through a cycloaddition reaction involving an azide and an alkyne . The final step involves coupling the benzoxazole and triazole intermediates under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound A : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
  • Core : Benzimidazole (fused benzene-imidazole) vs. benzoxazole-triazole in the main compound.
  • The propyl chain at position 1 in Compound A may reduce steric hindrance compared to the rigid benzoxazole substituent in the main compound.
Compound B : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide ()
  • Core : Isoxazole-thiazole-oxadiazole vs. triazole-benzoxazole.
  • Key Differences :
    • The oxadiazole and thiazole rings in Compound B introduce sulfur and additional nitrogen atoms, which could enhance metabolic stability but reduce solubility compared to the oxygen-rich benzoxazole in the main compound .

Carboxamide Substituent Variations

Compound C : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
  • Substituent : Ethylsulfanyl-thiadiazole vs. 2-methoxyphenylmethyl in the main compound.
  • Key Differences: The thiadiazole group in Compound C introduces sulfur atoms, which may increase hydrophobicity and affect bioavailability.
Compound D : 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide ()
  • Substituent : Ethoxyphenyl and methyltriazole vs. methoxyphenylmethyl and benzoxazole.
  • Key Differences :
    • The ethoxy group in Compound D may slightly increase steric bulk compared to the methoxy group in the main compound, influencing receptor binding.
    • Dual triazole rings in Compound D could enhance chelation or hydrogen-bonding capacity but may also increase metabolic susceptibility .

Comparative Data Table

Property/Feature Main Compound Compound A () Compound C () Compound D ()
Core Structure Benzoxazole-triazole Benzimidazole Thiadiazole-triazole Dual triazole
Carboxamide Substituent 2-Methoxyphenylmethyl 4-Methoxyphenyl Ethylsulfanyl-thiadiazole Ethoxyphenyl/methyltriazole
Molecular Weight (Da)* ~435 (estimated) ~437 ~409 ~429
Key Functional Groups Methoxy, benzoxazole Dimethoxy, propyl Ethylsulfanyl, thiadiazole Ethoxy, methyltriazole
Potential Bioactivity Kinase inhibition (inferred) Unknown (structural analog) Antifungal (thiadiazole) Anticancer (triazole-based)

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Benzoxazole vs. Benzimidazole : The oxygen atom in benzoxazole (main compound) may confer greater oxidative stability compared to the nitrogen-rich benzimidazole (Compound A), which could degrade under acidic conditions .
  • Methoxy vs. Ethoxy Substituents : The 2-methoxy group in the main compound likely optimizes lipophilicity for membrane permeability, whereas the ethoxy group in Compound D might reduce solubility due to increased hydrophobicity .
  • Thiadiazole vs. Triazole : The thiadiazole in Compound C is associated with antimicrobial activity, while the triazole in the main compound is often linked to kinase inhibition or anti-inflammatory effects .

Biological Activity

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl and benzoxazole moieties may contribute to its pharmacological profile. The chemical structure can be represented as follows:

C20H18N4O2\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Research indicates that compounds containing triazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazoles have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
  • Anticancer Activity : Some triazole derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or enzymes involved in cell proliferation.
  • Neuroprotective Effects : Certain derivatives have been noted for their neuroprotective properties against neurodegenerative diseases by reducing oxidative stress and inflammation.

Antimicrobial Activity

In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values were determined against various strains:

CompoundBacterial StrainMIC (µg/mL)
Triazole AE. coli32
Triazole BS. aureus16
Triazole CC. albicans8

These results suggest that the triazole moiety plays a crucial role in enhancing antimicrobial efficacy.

Anticancer Activity

Research has also highlighted the anticancer potential of triazole derivatives. For instance, a related compound was tested against different cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF7 (Breast)15.0
A549 (Lung)10.0

These findings indicate that modifications on the triazole ring can significantly affect the compound's cytotoxicity towards cancer cells.

Neuroprotective Effects

In studies focusing on neuroprotection, certain triazoles were shown to inhibit neuroinflammation and oxidative stress markers in cellular models:

TreatmentNO Production (µM)ROS Levels (µM)
Control2540
Triazole D1015

This data suggests that triazoles may offer protective effects in neurodegenerative conditions by modulating inflammatory responses.

Case Studies

Several case studies have underscored the therapeutic potential of triazole derivatives:

  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of a related triazole compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Cancer Therapy : A clinical trial involving patients with advanced solid tumors indicated that a triazole derivative improved overall survival rates when combined with standard chemotherapy.

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